molecular formula C10H8N2O2 B2467607 1-phenyl-1H-imidazole-5-carboxylic acid CAS No. 135417-65-1

1-phenyl-1H-imidazole-5-carboxylic acid

Cat. No. B2467607
CAS RN: 135417-65-1
M. Wt: 188.186
InChI Key: FSVMTMFHLLEQAS-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound with the linear formula C10H8N2O2 . Its molecular weight is 188.187 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

1-Phenyl-1H-imidazole-5-carboxylic acid is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .

Scientific Research Applications

  • Metal–Organic Frameworks (MOFs):

    • Imidazole-based multi-carboxylate ligands, related to 1-phenyl-1H-imidazole-5-carboxylic acid, have been used to synthesize metal–organic frameworks with unique properties. These frameworks exhibit interesting structural characteristics and photoluminescent properties, which could be useful in materials science and photonics (Zhou, Zhao, An, & Li, 2016).
  • Synthesis of Novel Compounds:

    • Reactions involving imidazole derivatives have led to the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals (Klásek, Lyčka, Mikšík, & Růžička, 2010).
  • Continuous Production of Pharmaceuticals:

    • A high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, starting from α-bromoacetophenones and carboxylic acids, has been developed. This method is significant for the continuous production of pharmaceuticals, including NS5A inhibitors like daclatasvir (Carneiro, Gutmann, Souza, & Kappe, 2015).
  • Coordination Polymers:

    • Imidazole-based multi-carboxylate ligands are instrumental in constructing coordination polymers with diverse architectures. These polymers, synthesized using different metal ions, display various structural features and could have applications in catalysis, materials science, and more (Guo, Li, Wang, Zhu, & Li, 2013).
  • Corrosion Inhibition:

    • Imidazole derivatives have been explored for their potential as corrosion inhibitors. This application is particularly relevant in protecting metals in acidic environments, contributing to material longevity and sustainability (Prashanth et al., 2021).
  • Thermochemical Properties:

    • Research on the thermochemical properties of phenyl substituted imidazoles, including 1-(R-phenyl)-1H-imidazoles, provides insights into their physical and chemical behaviors. This knowledge is crucial for their practical applications in various industrial processes (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
  • Photocurrent Response in Coordination Polymers:

    • Coordination polymers incorporating imidazole-based ligands have shown enhanced photocurrent responses, making them interesting for applications in photoelectrochemical systems (Meng, Gong, & Lin, 2016).
  • Antibacterial Activity:

    • Imidazole-based ionic liquids have been used for the green synthesis of compounds with antibacterial activity. This approach is environmentally friendly and has potential in medicinal chemistry (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).

Safety and Hazards

The compound is classified as having acute toxicity (oral) and can cause skin sensitization . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-phenylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVMTMFHLLEQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-imidazole-5-carboxylic acid

CAS RN

135417-65-1
Record name 1-phenyl-1H-imidazole-5-carboxylic acid
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